molecular formula C9H9Cl2NO2 B1346965 2-chloroethyl N-(3-chlorophenyl)carbamate CAS No. 587-56-4

2-chloroethyl N-(3-chlorophenyl)carbamate

Cat. No. B1346965
CAS RN: 587-56-4
M. Wt: 234.08 g/mol
InChI Key: GYJQWEIGUGMFMU-UHFFFAOYSA-N
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Description

2-chloroethyl N-(3-chlorophenyl)carbamate is a chemical compound with the linear formula C9H9Cl2NO21. It has a molecular weight of 234.0841.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-chloroethyl N-(3-chlorophenyl)carbamate. However, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals1.



Molecular Structure Analysis

The molecular structure of 2-chloroethyl N-(3-chlorophenyl)carbamate is represented by the linear formula C9H9Cl2NO21. The IUPAC Standard InChIKey for this compound is LIJLYNWYKULUHA-UHFFFAOYSA-N2.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-chloroethyl N-(3-chlorophenyl)carbamate.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloroethyl N-(3-chlorophenyl)carbamate are represented by its molecular weight of 234.0841 and its linear formula C9H9Cl2NO21.


Scientific Research Applications

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product3. Therefore, the buyer assumes responsibility to confirm product identity and/or purity3.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 2-chloroethyl N-(3-chlorophenyl)carbamate. However, it’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals1, indicating its potential use in future research.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

2-chloroethyl N-(3-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-4-5-14-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJQWEIGUGMFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207398
Record name 2-Chloroethyl n-(3-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloroethyl N-(3-chlorophenyl)carbamate

CAS RN

587-56-4
Record name CEPC
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEPC
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloroethyl n-(3-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROETHYL N-(3-CHLOROPHENYL)CARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLOROETHYL (3-CHLOROPHENYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38WV7DH6MV
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
EK Alban - Chemical weeding of onions., 1954 - cabdirect.org
Two years' work with CIPC on onions is described. A rate of 3-4 lb./ac. would seem to offer a good cal-culated risk in delayed post-emergence application. Satisfactory results were also …
Number of citations: 1 www.cabdirect.org
JS Waid - Residue Reviews: Residues of Pesticides and Other …, 1972 - Springer
If small concentrations of herbicides that are decomposed with difficulty by microorganisms are added to water, sewage, or soil these habitats, after an initial delay or “lag” period, may …
Number of citations: 48 link.springer.com
JS WAID - Residue Reviews: Residues of Pesticides and Other …, 2013 - books.google.com
If small concentrations of herbicides that are decomposed with difficulty by microorganisms are added to water, sewage, or soil these habitats, after an initial delay or “lag” period, may …
Number of citations: 0 books.google.com
LL Danielson, WA Gentner, LL Jansen - Weeds, 1961 - cambridge.org
The practical use of ethyl N,N–di–n–propylthiolcarbamate [EPTC] has been studied intensively by weed research workers since introduction of the herbicide in 1957. Early studies were …
Number of citations: 57 www.cambridge.org
KG Gupta, RK Sud, PK Aggarwal, JC Aggarwal - Plant and Soil, 1975 - Springer
Baygon (2-isopropoxyphenyl-N-methylcarbamate) inhibited nitrification for 4 weeks at 25 and for 16 weeks at 1250 ppm. Ammonification of peptone was stimulated by baygon. …
Number of citations: 19 link.springer.com
NK Pujar, HG Premakshi, S Laad, SV Pattar… - World Journal of …, 2018 - Springer
Chlorpropham [isopropyl N-(3-chlorophenyl) carbamate] (CIPC), an important phenyl carbamate herbicide, has been used as a plant growth regulator and potato sprout suppressant (…
Number of citations: 12 link.springer.com
CA Hwang, FA Draughon - Journal of Food Protection, 1994 - Elsevier
Microorganisms were screened for their ability to degrade ochratoxin A (OTA). Among test microorganisms, Acinetobacter calcoaceticus was found to degrade OTA. The degradation of …
Number of citations: 97 www.sciencedirect.com
JD Schreiber - 1968 - ir.library.oregonstate.edu
The objectives of this research were to determine the effects of various soil parameters on the reaction of Isopropyl-N-(3-chlorophenyl) Carbamate (CIPC) with a soil and to relate …
Number of citations: 1 ir.library.oregonstate.edu
JH Dawson - Weed Science, 1969 - cambridge.org
Isopropyl m-chlorocarbanilate (chlorpropham) at 6 lb/A, the standard treatment, usually controlled dodder (Cuscuta spp.) completely for 3 to 5 weeks. Of 27 other herbicides compared …
Number of citations: 27 www.cambridge.org
RM Khalidy - 1955 - digitalcommons.usu.edu
Investigations on chemical thinning of peaches by use of blossom and post blossom sprays have been in progress since the last decade mainly in the United States, Canada, and some …
Number of citations: 0 digitalcommons.usu.edu

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